Cas no 676495-94-6 (3-(4-Fluorophenyl)piperidine)

3-(4-Fluorophenyl)piperidine is a fluorinated piperidine derivative with a phenyl substituent at the 3-position, featuring a fluorine atom at the para position of the aromatic ring. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances metabolic stability and bioavailability, while the piperidine scaffold provides conformational flexibility for binding interactions. The compound is particularly useful in the development of CNS-targeting agents, receptor modulators, and enzyme inhibitors. Its high purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for further functionalization, it serves as a versatile building block in medicinal chemistry and drug discovery.
3-(4-Fluorophenyl)piperidine structure
3-(4-Fluorophenyl)piperidine structure
Product name:3-(4-Fluorophenyl)piperidine
CAS No:676495-94-6
MF:C11H14NF
Molecular Weight:179.23396
MDL:MFCD08687917
CID:68600
PubChem ID:24904183

3-(4-Fluorophenyl)piperidine 化学的及び物理的性質

名前と識別子

    • 3-(4-Fluorophenyl)piperidine
    • 3-(4-fluorophenyl)-Piperidine
    • AB48192
    • ALBB-005781
    • SBB047937
    • STK500772
    • SureCN2145333
    • W17668
    • 3-(4-Fluorophenyl)piperidine, AldrichCPR
    • AKOS016343995
    • DTXSID50647989
    • A867220
    • SB46074
    • BB 0254487
    • 676495-94-6
    • Piperidine,3-(4-fluorophenyl)-
    • FT-0738184
    • EN300-1828205
    • SCHEMBL2145333
    • DS-18048
    • MFCD08687917
    • AKOS004123348
    • 3-(4-fluoro-phenyl)-piperidine
    • CS-0060770
    • SB45711
    • NKQDGXBXNNRWPR-UHFFFAOYSA-N
    • PIPERIDINE, 3-(4-FLUOROPHENYL)-
    • MDL: MFCD08687917
    • インチ: InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2
    • InChIKey: NKQDGXBXNNRWPR-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C2CNCCC2)C=C1

計算された属性

  • 精确分子量: 179.11100
  • 同位素质量: 179.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 152
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12A^2
  • XLogP3: 2.1

じっけんとくせい

  • 密度みつど: 1.048
  • Boiling Point: 261.8°C at 760 mmHg
  • フラッシュポイント: 112 ºC
  • Refractive Index: 1.506
  • PSA: 12.03000
  • LogP: 2.62150

3-(4-Fluorophenyl)piperidine Security Information

  • Signal Word:Warning
  • 危害声明: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • 储存条件:Keep in dark place,Sealed in dry,2-8°C

3-(4-Fluorophenyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM181088-250mg
3-(4-Fluorophenyl)piperidine
676495-94-6 95%
250mg
$272 2023-01-09
Ambeed
A391429-100mg
3-(4-Fluorophenyl)piperidine
676495-94-6 95+%
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$123.00 2021-07-07
Apollo Scientific
PC402101-250mg
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676495-94-6 95%
250mg
£145.00 2025-02-21
Enamine
EN300-1828205-0.05g
3-(4-fluorophenyl)piperidine
676495-94-6 95%
0.05g
$66.0 2023-09-19
Enamine
EN300-1828205-1g
3-(4-fluorophenyl)piperidine
676495-94-6 95%
1g
$285.0 2023-09-19
abcr
AB265602-1g
3-(4-Fluorophenyl)piperidine; .
676495-94-6
1g
€476.50 2024-04-16
1PlusChem
1P00FB1P-250mg
Piperidine, 3-(4-fluorophenyl)-
676495-94-6 95%
250mg
$356.00 2025-02-27
A2B Chem LLC
AH13357-1g
3-(4-Fluorophenyl)piperidine
676495-94-6
1g
$378.00 2024-04-19
A2B Chem LLC
AH13357-250mg
3-(4-Fluorophenyl)piperidine
676495-94-6
250mg
$177.00 2024-04-19
Aaron
AR00FBA1-5g
Piperidine, 3-(4-fluorophenyl)-
676495-94-6 95%
5g
$1160.00 2025-01-24

3-(4-Fluorophenyl)piperidine 関連文献

3-(4-Fluorophenyl)piperidineに関する追加情報

Introduction to 3-(4-Fluorophenyl)piperidine (CAS No. 676495-94-6)

3-(4-Fluorophenyl)piperidine, with the CAS number 676495-94-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and a fluorinated phenyl group. These features contribute to its potential utility in various therapeutic applications, particularly in the development of drugs targeting central nervous system (CNS) disorders.

The chemical structure of 3-(4-Fluorophenyl)piperidine consists of a piperidine ring, a six-membered cyclic amine, and a 4-fluorophenyl substituent. The presence of the fluorine atom on the phenyl ring imparts unique electronic and steric properties to the molecule, which can influence its binding affinity and selectivity for specific receptors. These properties make it an attractive scaffold for the design and synthesis of novel pharmaceutical agents.

In recent years, there has been a growing interest in the use of 3-(4-Fluorophenyl)piperidine as a lead compound for the development of drugs targeting various neurological and psychiatric disorders. For instance, studies have shown that derivatives of this compound exhibit potent activity against serotonin receptors, making them potential candidates for the treatment of depression and anxiety disorders. Additionally, research has explored its potential as an antagonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in conditions such as Alzheimer's disease and schizophrenia.

The pharmacological profile of 3-(4-Fluorophenyl)piperidine has been extensively studied using both in vitro and in vivo models. In vitro assays have demonstrated that this compound can effectively modulate the activity of various neurotransmitter receptors, including serotonin (5-HT) receptors and dopamine (DA) receptors. These findings have been corroborated by in vivo studies, which have shown that derivatives of 3-(4-Fluorophenyl)piperidine can produce significant behavioral effects in animal models of CNS disorders.

One notable application of 3-(4-Fluorophenyl)piperidine is in the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of antidepressants that work by increasing the levels of serotonin in the brain. Derivatives of 3-(4-Fluorophenyl)piperidine have been shown to exhibit high selectivity for serotonin transporters (SERTs), making them promising candidates for the next generation of antidepressant drugs. Clinical trials are currently underway to evaluate the safety and efficacy of these compounds in human subjects.

Beyond its applications in CNS disorders, 3-(4-Fluorophenyl)piperidine has also shown promise in other therapeutic areas. For example, recent studies have explored its potential as an anticonvulsant agent for the treatment of epilepsy. Preclinical data suggest that this compound can effectively reduce seizure activity in animal models, providing a new avenue for drug development in this challenging field.

The synthesis of 3-(4-Fluorophenyl)piperidine is well-documented in the literature, with several efficient routes available. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine under reductive conditions. This approach yields high yields and purity, making it suitable for large-scale production. Additionally, advances in synthetic chemistry have led to the development of more environmentally friendly and cost-effective methods for producing this compound.

In conclusion, 3-(4-Fluorophenyl)piperidine (CAS No. 676495-94-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it an attractive scaffold for the design and synthesis of novel drugs targeting various neurological and psychiatric disorders. Ongoing research continues to uncover new avenues for its use, further highlighting its importance in modern drug discovery efforts.

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